Dodecyl decanoate

Catalog No.
S526489
CAS No.
42231-50-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl decanoate

CAS Number

42231-50-5

Product Name

Dodecyl decanoate

IUPAC Name

dodecyl decanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

MNOODXPYABBZMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCC

solubility

Soluble in DMSO

Synonyms

Dodecyl decanoate; Dodecyl decanoate; Decanoic acid, dodecyl ester

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCCC

The exact mass of the compound Dodecyl decanoate is 340.33 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Drug Delivery

Due to its non-toxic and biodegradable nature, dodecyl decanoate has been explored as a potential carrier for drug delivery systems. Its lipophilic properties allow it to encapsulate hydrophobic drugs, facilitating their transport across cell membranes and improving bioavailability []. Research suggests its use in topical formulations for enhanced skin penetration of drugs [].

Food Science

Dodecyl decanoate finds applications as a food additive. It can function as a flavoring agent, lubricant, or viscosity modifier in various food products. Studies have also explored its potential use as a fat substitute due to its similar structure to triglycerides but with lower caloric content [].

Cosmetics

The emollient properties of dodecyl decanoate make it a valuable ingredient in cosmetic formulations. It helps soften and smooth the skin, acting as a moisturizer and improving the overall feel of cosmetic products.

Material Science

Research has investigated the use of dodecyl decanoate in the development of new materials. Its ability to self-assemble into specific structures makes it a potential candidate for the creation of drug delivery systems, sensors, and other functional materials [].

Biological Research

Dodecyl decanoate can be used as a solvent for biological research. Its non-polar nature allows it to dissolve hydrophobic molecules, making it useful in studies involving lipids, membranes, and other biological components [].

Dodecyl decanoate is an ester formed from the reaction of dodecanol and decanoic acid. Its chemical formula is C22H44O2, and it is categorized as a long-chain fatty acid ester. This compound is characterized by its hydrophobic properties, making it soluble in organic solvents while being insoluble in water. Dodecyl decanoate is often used as a surfactant and emulsifier in various industrial and cosmetic applications due to its ability to improve the texture and stability of formulations .

Typical for esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, dodecyl decanoate can be hydrolyzed back into dodecanol and decanoic acid.

    C22H44O2+H2OC12H26OH+C10H20O2\text{C22H44O2}+\text{H2O}\rightleftharpoons \text{C12H26OH}+\text{C10H20O2}
  • Transesterification: Dodecyl decanoate can react with alcohols to form new esters, which can be utilized in biodiesel production or other synthetic applications.

The synthesis of dodecyl decanoate typically involves the following method:

  • Esterification Reaction: The most common synthesis route is through the reaction of dodecanol with decanoyl chloride or decanoic acid in the presence of a catalyst (e.g., sulfuric acid).
    • Reactants:
      • 1-Dodecanol
      • Decanoyl chloride or Decanoic acid
    • Conditions: Heat under reflux with a suitable solvent.

This method yields dodecyl decanoate along with hydrochloric acid (if using decanoyl chloride) as a byproduct .

Dodecyl decanoate shares similarities with other long-chain fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Dodecyl octanoateC20H40O2Shorter carbon chain; used in cosmetics
Dodecyl myristateC23H46O2Slightly longer chain; used as an emollient
Dodecyl palmitateC24H50O2Even longer chain; higher viscosity
Decyl decanoateC18H36O2Shorter chain; used primarily as a surfactant

Uniqueness: Dodecyl decanoate's unique combination of hydrophobic properties and moderate molecular weight makes it particularly effective as both an emulsifier and skin conditioning agent compared to similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.8

Exact Mass

340.33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z748G44E4O

Other CAS

42231-50-5

Wikipedia

Lauryl caprate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Decanoic acid, dodecyl ester: ACTIVE

Dates

Last modified: 02-18-2024
1: Valivety RH, Halling PJ, Peilow AD, Macrae AR. Relationship between water activity and catalytic activity of lipases in organic media. Effects of supports, loading and enzyme preparation. Eur J Biochem. 1994 Jun 1;222(2):461-6. PubMed PMID: 8020484.
2: Valivety RH, Halling PJ, Macrae AR. Rhizomucor miehei lipase remains highly active at water activity below 0.0001. FEBS Lett. 1992 Apr 27;301(3):258-60. PubMed PMID: 1577162.
3: Bian Z, Fales HM, Blum MS, Jones TH, Rinderer TE, Howard DF. Chemistry of cephalic secretion of fire beeTrigona (Oxytrigona) tataira. J Chem Ecol. 1984 Mar;10(3):451-61. doi: 10.1007/BF00988091. PubMed PMID: 24318550.

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